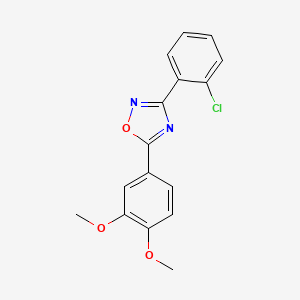
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is a key protein involved in the regulation of serotonin levels in the brain. This compound has attracted significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
作用機序
The mechanism of action of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the inhibition of the serotonin transporter (4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, this compound increases the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and other neuropsychiatric symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide are primarily related to its inhibition of the serotonin transporter. This compound has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and other neuropsychiatric symptoms.
実験室実験の利点と制限
One of the main advantages of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is its potency and selectivity as a serotonin transporter inhibitor. This makes it a valuable tool for studying the role of serotonin in various neuropsychiatric disorders. However, one limitation of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of focus is the development of more potent and selective serotonin transporter inhibitors that can be used as potential therapeutics for neuropsychiatric disorders. Another area of interest is the investigation of the potential interactions between this compound and other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
合成法
The synthesis of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-fluoroaniline with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazinecarbothioamide to yield the final product.
科学的研究の応用
The scientific research application of 4-(2-fluorophenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is primarily focused on its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. This compound has been shown to be a potent and selective inhibitor of the serotonin transporter, which is a key protein involved in the regulation of serotonin levels in the brain.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-5-4-6-15(13-14)20-18(23)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOVKKMYBMIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)


